

Technical Guide: IR Spectrum Analysis of (3-Nitrophenyl) 2-phenylacetate

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Compound of Interest

Compound Name: (3-Nitrophenyl) 2-phenylacetate

CAS No.: 85121-10-4

Cat. No.: B1660887

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Part 1: Executive Summary & Molecular Architecture

This guide provides a rigorous spectral analysis of **(3-Nitrophenyl) 2-phenylacetate**, an ester synthesized from 3-nitrophenol and phenylacetic acid (or its derivatives). In drug discovery, this compound often serves as a model substrate for esterase activity assays or as a cleavable linker in prodrug design.

The infrared (IR) spectrum of this molecule is a superposition of two distinct aromatic systems linked by an ester functionality. Correct interpretation requires distinguishing the phenolic ester carbonyl shift from standard aliphatic esters and identifying the nitro group signatures that validate the substitution pattern.

Molecular Structure & Vibrational Logic

- Core Linkage: Phenolic Ester (Ph-CH₂-CO-O-Ar).
- Electronic Effect: The electron-withdrawing nitro group (

) at the meta position of the phenolic ring decreases electron density on the ester oxygen. This reduces resonance delocalization into the carbonyl, typically shifting the frequency to higher wavenumbers compared to simple alkyl esters.

- Key Moieties:
 - Mono-substituted Benzene Ring: (Phenylacetyl fragment).
 - Meta-substituted Benzene Ring: (3-Nitrophenoxy fragment).
 - Methylene Bridge: (
 -).

Part 2: Spectral Assignment & Diagnostic Bands

The following assignments are based on authoritative correlation tables for aromatic esters and nitro compounds.

Table 1: Primary Vibrational Modes (Diagnostic Region)

Functional Group	Mode	Wavenumber ()	Intensity	Mechanistic Insight
Ester Carbonyl	stretch	1760 – 1780	Strong	Phenolic esters absorb at higher frequencies than aliphatic esters (1735-1750) due to the "vinylogous" nature of the phenol oxygen, which is further enhanced by the electron-withdrawing - group.
Nitro Group		1530 – 1540	Strong	Asymmetric stretch. Highly diagnostic for the nitrophenyl moiety.
Nitro Group		1345 – 1355	Strong	Symmetric stretch. Paired with the 1530 band; presence of both confirms the nitro group.
Ester C-O	asym	1190 – 1220	Strong	The "acyl-oxygen" stretch. Often the strongest peak in

			the fingerprint region.
Aromatic C-H	3030 – 3100	Weak	Diagnostic of unsaturated rings.
Aliphatic C-H	2900 – 2980	Weak	Methylene () stretch from the phenylacetyl group.

Table 2: Fingerprint Region (Structural Confirmation)

Feature	Wavenumber ()	Interpretation
Mono-sub. Benzene	690 & 740 – 750	Out-of-plane (OOP) bending for the phenylacetyl ring (5 adjacent H).
Meta-sub. Benzene	680 – 700 & 780 – 810	OOP bending for the 3-nitrophenyl ring (3 adjacent H and isolated H).
Aromatic Ring	1590 – 1610	skeletal vibrations.

Part 3: Quality Control & Impurity Profiling

In a synthesis context (e.g., reaction of Phenylacetyl chloride + 3-Nitrophenol), the IR spectrum is the fastest tool for determining reaction completion.

Critical Impurity Markers

- Unreacted 3-Nitrophenol (Starting Material):
 - Marker: Broad, intense band at 3200 – 3550

(

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- Action: If visible, the product requires further purification (e.g., alkaline wash).
- Phenylacetic Acid (Hydrolysis Product):
 - Marker: Broad "hump" centered at 3000

(overlapping C-H) and a shifted carbonyl at ~1710

.
- Phenylacetyl Chloride (Reagent):
 - Marker: Doublet carbonyl peak at 1800

(acyl halide).

Part 4: Experimental Protocol (Standard Operating Procedure)

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred for solid esters to avoid KBr pellet moisture interference.

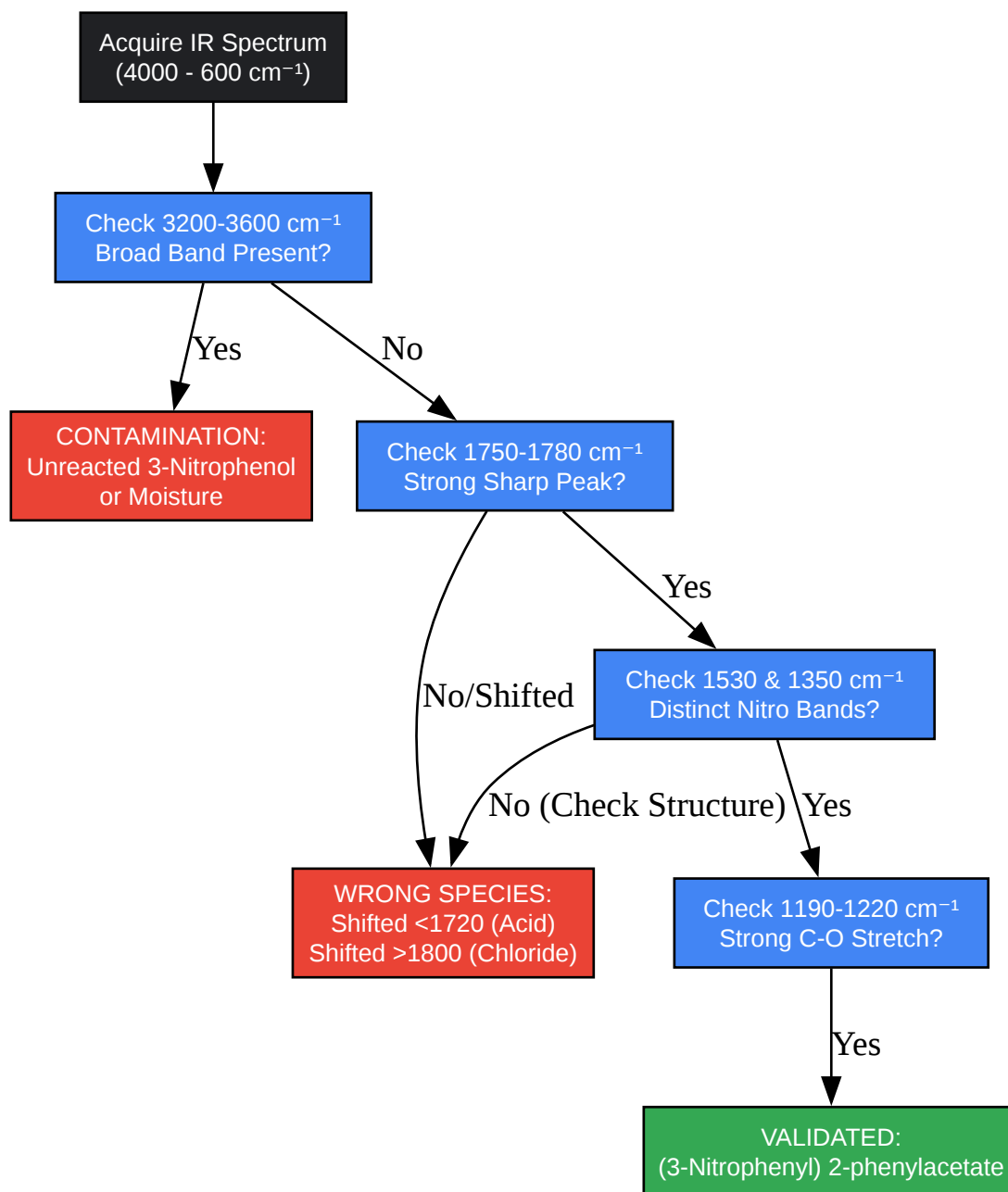
- Background Collection: Clean the diamond/ZnSe crystal with isopropanol. Collect 32 scans of air background.
- Sample Loading: Place ~5 mg of the solid **(3-Nitrophenyl) 2-phenylacetate** onto the crystal.
- Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.
- Acquisition: Collect 16–32 scans at 4

resolution.
- Processing: Apply baseline correction if necessary. Identify the carbonyl peak (1760-1780

) as the internal standard for intensity.

Part 5: Spectral Interpretation Workflow

The following logic flow ensures rigorous validation of the compound's identity using IR data.



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Caption: Decision tree for validating **(3-Nitrophenyl) 2-phenylacetate** via IR spectroscopy, highlighting critical pass/fail checkpoints.

References

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Sources

- [1. 3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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